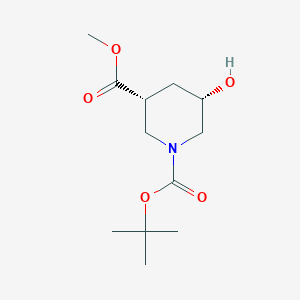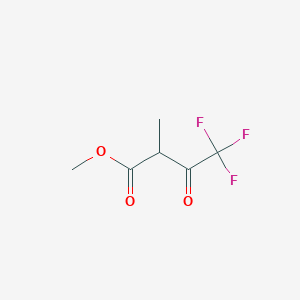![molecular formula C7H10F3IO2 B13061431 3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane](/img/structure/B13061431.png)
3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane is a chemical compound with the molecular formula C7H10F3IO2 and a molecular weight of 310.05 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoropropyl group, and an oxolane ring, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
The synthesis of 3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane typically involves the reaction of 3-iodooxolane with 1,1,1-trifluoropropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction Reactions: The trifluoropropyl group can be reduced to form non-fluorinated analogs.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane include:
1-Chloro-3-iodo-2-methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]propane: This compound has a similar structure but with a chlorine atom instead of an iodine atom.
3-Iodo-4-(1,1,1-trifluoropropan-2-yloxy)thiolane 1,1-dioxide: This compound features a thiolane ring instead of an oxolane ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C7H10F3IO2 |
|---|---|
Poids moléculaire |
310.05 g/mol |
Nom IUPAC |
3-iodo-4-(1,1,1-trifluoropropan-2-yloxy)oxolane |
InChI |
InChI=1S/C7H10F3IO2/c1-4(7(8,9)10)13-6-3-12-2-5(6)11/h4-6H,2-3H2,1H3 |
Clé InChI |
VWAPQQQPZLXNAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(F)(F)F)OC1COCC1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13061358.png)
![5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13061366.png)
![1-[(tert-Butoxy)carbonyl]-4-methyl-4-phenylpiperidine-2-carboxylic acid](/img/structure/B13061372.png)








![8-Chloro-3-iodo-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13061442.png)
